

N-t-Boc-valacyclovir-d4 chemical properties and structure

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Compound of Interest

Compound Name: *N-t-Boc-valacyclovir-d4*

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N-t-Boc-valacyclovir-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **N-t-Boc-valacyclovir-d4**, a deuterated derivative of N-t-Boc-valacyclovir. This information is intended to support research and development activities in the fields of virology, pharmacology, and medicinal chemistry.

Chemical Properties and Structure

N-t-Boc-valacyclovir-d4 is a stable, isotopically labeled version of N-t-Boc-valacyclovir, which is a key intermediate in the synthesis of valacyclovir, a prodrug of the antiviral medication acyclovir. The incorporation of four deuterium atoms on the ethylene glycol moiety of the acyclovir portion offers a valuable tool for various research applications, including metabolic studies and use as an internal standard in pharmacokinetic analyses.

Quantitative Data Summary

Property	Value	Source(s)
Chemical Name	[2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate	[1]
CAS Number	1346617-11-5	[1]
Molecular Formula	C ₁₈ H ₂₄ D ₄ N ₆ O ₆	[2]
Molecular Weight	428.48 g/mol	[2]
Exact Mass	428.23213962	[1]
Appearance	White to Pale Yellow Solid	[3]
Purity	≥95%; ≥98% atom D	[3]
Solubility	Slightly soluble in Methanol, Water	[3]
Storage	Store at -20°C	[3]

Chemical Structure

The chemical structure of **N-t-Boc-valacyclovir-d4** consists of the guanine base of acyclovir linked to a deuterated ethoxymethyl side chain, which is esterified with N-tert-butoxycarbonyl protected L-valine.

Figure 1. Chemical Structure of **N-t-Boc-valacyclovir-d4**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-t-Boc-valacyclovir-d4** is not readily available in published literature, a probable synthetic route can be inferred from the well-established synthesis of N-t-Boc-valacyclovir and the preparation of deuterated acyclovir (acyclovir-d4). The synthesis logically proceeds in two main stages: the synthesis of the deuterated precursor, acyclovir-d4, followed by its coupling with N-t-Boc-L-valine.

Inferred Synthesis of Acyclovir-d4

The deuteration is targeted at the ethylene glycol side chain of acyclovir. A plausible method involves the use of a deuterated starting material, such as 1,1,2,2-tetradeuterio-1,2-ethanediol, which can be appropriately modified and then coupled to the guanine base.

Materials:

- Guanine
- 1,1,2,2-tetradeuterio-1,2-ethanediol
- Protecting group reagents (e.g., acetic anhydride)
- Coupling agents
- Solvents (e.g., DMF, toluene)
- Acids and bases for reaction control and workup

Procedure Outline:

- Protection of Guanine: The amino and hydroxyl groups of guanine are protected to prevent side reactions. This is commonly achieved by acetylation.
- Preparation of the Deuterated Side Chain: 1,1,2,2-tetradeuterio-1,2-ethanediol is converted into a reactive intermediate suitable for coupling with the protected guanine. This may involve halogenation or conversion to a tosylate.
- Coupling Reaction: The protected guanine is reacted with the activated deuterated side chain to form the N9-substituted guanine derivative.
- Deprotection: The protecting groups on the guanine and the side chain are removed to yield acyclovir-d4.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.

Synthesis of N-t-Boc-valacyclovir-d4 from Acyclovir-d4

This stage follows established procedures for the synthesis of the non-deuterated analogue. The hydroxyl group of acyclovir-d4 is esterified with N-t-Boc-L-valine using a coupling agent.

Materials:

- Acyclovir-d4
- N-t-Boc-L-valine
- Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- 4-(Dimethylamino)pyridine (DMAP)
- Anhydrous solvent (e.g., Dimethylformamide (DMF))
- Hydrochloric acid for workup

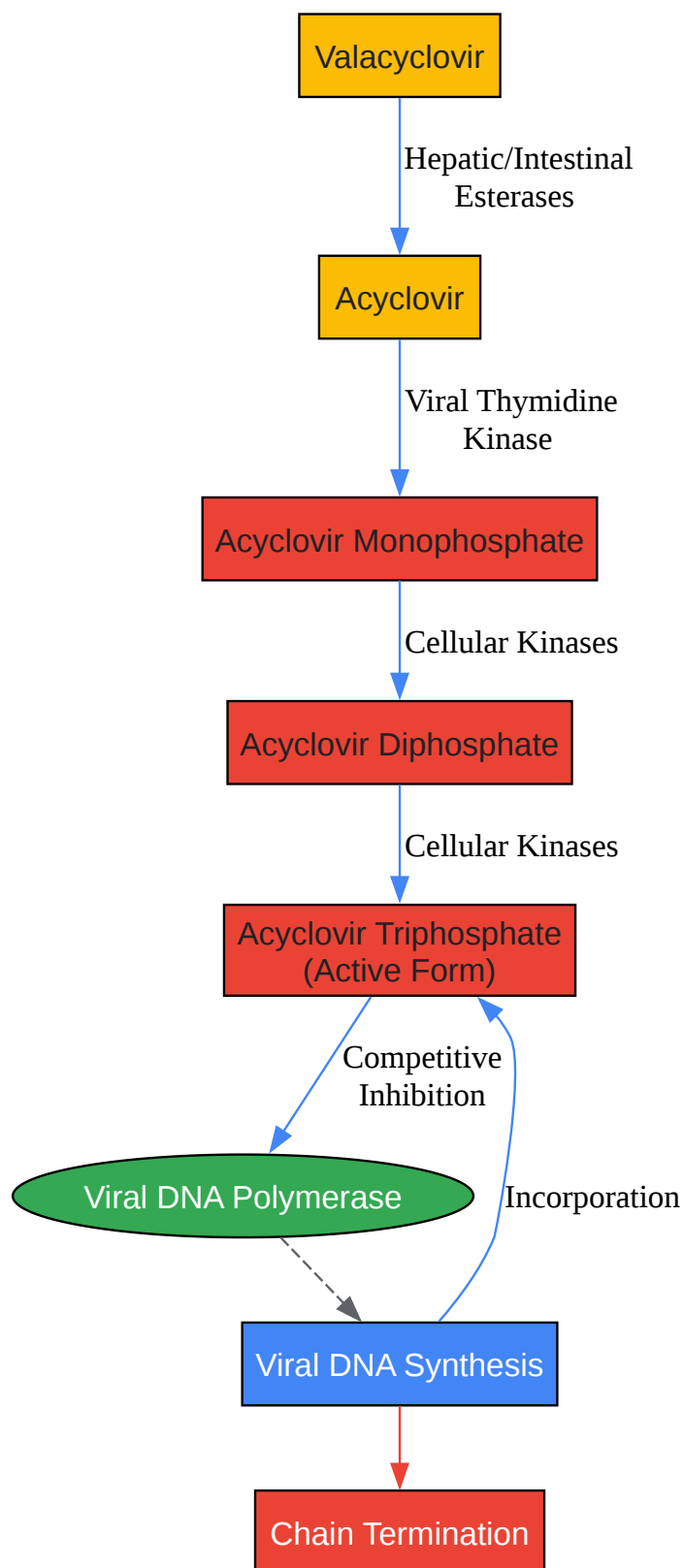
Experimental Protocol (based on the synthesis of the non-deuterated compound):

- To a solution of acyclovir-d4 and N-t-Boc-L-valine in anhydrous DMF, DMAP is added.
- The mixture is cooled in an ice bath, and a solution of the coupling agent (DCC or EDC) in anhydrous DMF is added dropwise.
- The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
- The reaction is quenched, and the byproducts (e.g., dicyclohexylurea if DCC is used) are filtered off.
- The filtrate is subjected to an acidic workup, typically with dilute hydrochloric acid, to precipitate the product.
- The crude **N-t-Boc-valacyclovir-d4** is collected by filtration and purified by recrystallization.

Signaling Pathway and Mechanism of Action

N-t-Boc-valacyclovir-d4 itself is not pharmacologically active. It is a protected intermediate that, upon deprotection of the Boc group and the ester, yields valacyclovir. Valacyclovir is a prodrug that is rapidly converted in the body to acyclovir. Acyclovir is the active antiviral agent that inhibits viral DNA synthesis.

The mechanism of action of acyclovir involves a multi-step activation process that is dependent on viral enzymes, ensuring its selective activity in infected cells.

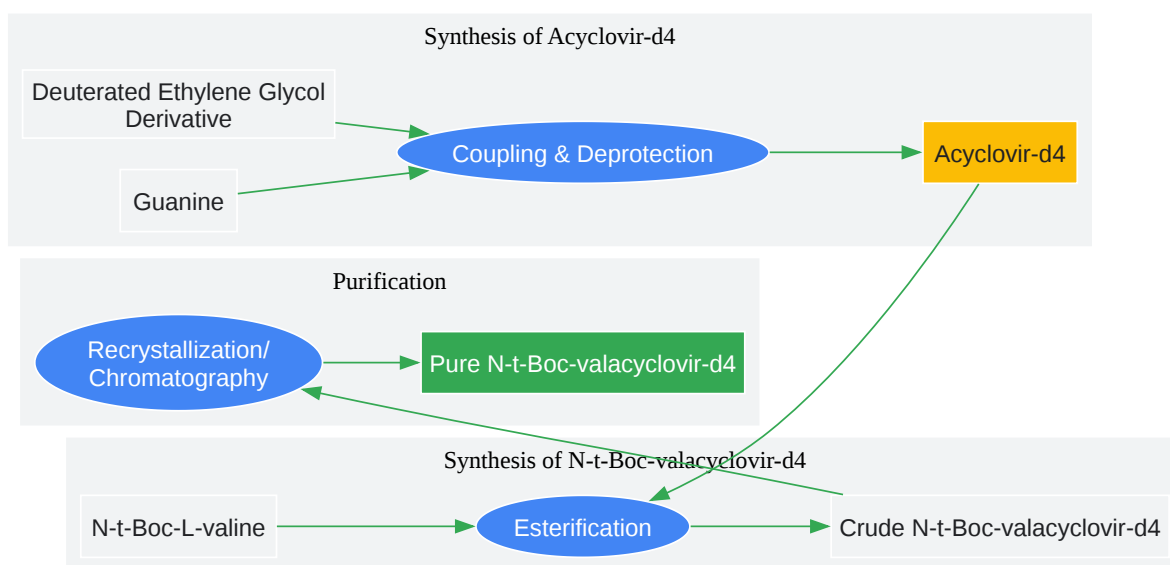


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Figure 2. Metabolic activation and mechanism of action of Acyclovir.

Experimental Workflow

The general workflow for the synthesis and purification of **N-t-Boc-valacyclovir-d4** is a sequential process that requires careful control of reaction conditions and rigorous purification steps to ensure the desired product quality.



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Figure 3. General workflow for the synthesis of **N-t-Boc-valacyclovir-d4**.

Conclusion

N-t-Boc-valacyclovir-d4 is a valuable, non-radioactive, isotopically labeled compound for advanced pharmaceutical research. Its synthesis, while requiring careful execution, follows established chemical principles. This guide provides a foundational understanding of its properties, structure, and preparation to aid researchers in its application for metabolic, pharmacokinetic, and other drug development studies. The provided diagrams offer a clear visualization of the key chemical structures, pathways, and workflows involved.

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